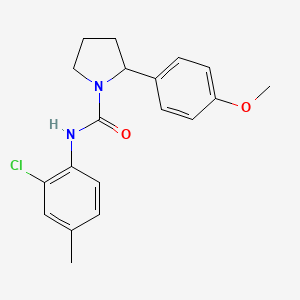![molecular formula C18H14ClN3O3 B5986744 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide](/img/structure/B5986744.png)
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that belongs to the class of benzamides and has been studied extensively for its biological and chemical properties.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide is not fully understood. However, it has been suggested that the compound may work by inhibiting the activity of certain enzymes or proteins involved in disease progression. The compound has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
The compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains. The compound has also been shown to induce cell death in cancer cells. Additionally, the compound has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
The compound has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have a range of biological activities. However, the compound also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous environments. Additionally, the compound has not been extensively studied in vivo, which limits our understanding of its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide. One area of research is to further elucidate the mechanism of action of the compound. This could involve studying its interactions with specific enzymes or proteins involved in disease progression. Another area of research is to evaluate the compound's potential as a therapeutic agent for treating various diseases. This could involve testing the compound in animal models to determine its efficacy and safety. Additionally, the compound could be further optimized to improve its solubility and bioavailability, which could enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methylquinoline-4-carbaldehyde in the presence of a base. The reaction yields the desired compound in good yield and purity. The synthetic method has been optimized to obtain the compound with high efficiency and reproducibility.
Applications De Recherche Scientifique
The compound has been studied extensively for its potential applications in various fields of scientific research. It has been shown to have antimicrobial, anticancer, and antiviral properties. The compound has also been studied for its potential use as a fluorescent probe for detecting DNA damage. Additionally, the compound has been evaluated for its potential use as a therapeutic agent for treating various diseases.
Propriétés
IUPAC Name |
4-chloro-N-[(2-methylquinolin-4-yl)methyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-8-13(14-4-2-3-5-16(14)21-11)10-20-18(23)12-6-7-15(19)17(9-12)22(24)25/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYPUEODUAQJSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 3-({3-(4-fluorophenyl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5986671.png)
![4-(3-isopropylisoxazol-5-yl)-3-methyl-1-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5986691.png)
![{3-[2-[(2,3-dichlorophenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B5986700.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5986701.png)
![2-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5986704.png)

![3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B5986715.png)
![4-{[4-bromo-2-(2-chlorobenzoyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5986716.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B5986723.png)
![5-[4-(1,1-dimethylpropyl)phenoxy]-1-(2-fluorobenzyl)-3-nitro-1H-1,2,4-triazole](/img/structure/B5986728.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5986729.png)
![7-[(2S,3R)-2-amino-3-hydroxybutanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B5986732.png)
![N-[2-(methoxymethyl)-6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B5986750.png)
![4-[2-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B5986758.png)
